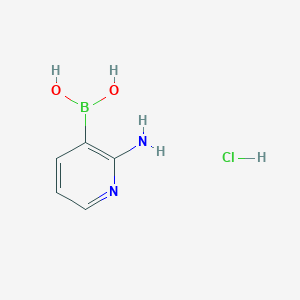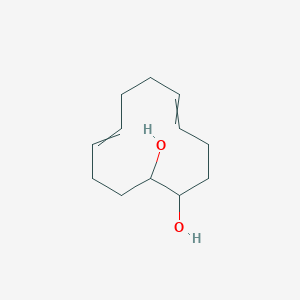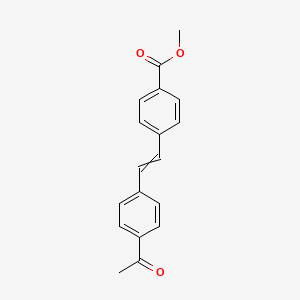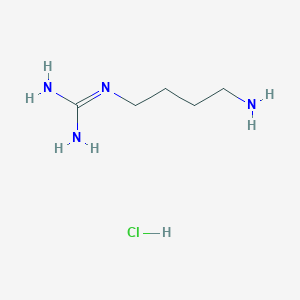
1-(4-Aminobutyl)guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It was first discovered in herring sperm by Albrecht Kosse and has since been found in various organisms, including bacteria, plants, invertebrates, and mammals . Agmatine is known for its diverse biological activities, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .
准备方法
The synthesis of 1-(4-Aminobutyl)guanidine hydrochloride typically involves a two-step process. The first step includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine. This is followed by deprotection with trifluoroacetic acid to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1-(4-Aminobutyl)guanidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanamide, trifluoroacetic acid, and N-Boc-1,4-butanediamine . Major products formed from these reactions include N-Boc-protected agmatine and its deprotected form, agmatine .
科学研究应用
1-(4-Aminobutyl)guanidine hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of isotopically labeled compounds, which are valuable in studying metabolic pathways . In biology and medicine, agmatine is investigated for its potential therapeutic effects in treating hypertension, ischemia, diabetes, and other cardiovascular ailments . It also shows promise in neuroprotection, cardioprotection, and psychiatric conditions such as depression and anxiety .
作用机制
The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride involves modulation of multiple molecular targets. It blocks nitric oxide synthesis by reducing the nitric oxide synthase-2 protein in astroglial cells and macrophages . Additionally, it modulates neurotransmitter receptors, including NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . These actions contribute to its diverse physiological effects.
相似化合物的比较
1-(4-Aminobutyl)guanidine hydrochloride is unique compared to other similar compounds due to its broad range of biological activities and therapeutic potential. Similar compounds include other guanidine derivatives such as 1-(4-fluorophenyl)guanidine carbonate and 1-(4-ethylphenyl)guanidine carbonate . These compounds share structural similarities but may differ in their specific biological activities and applications.
属性
IUPAC Name |
2-(4-aminobutyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPHVGICLLJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
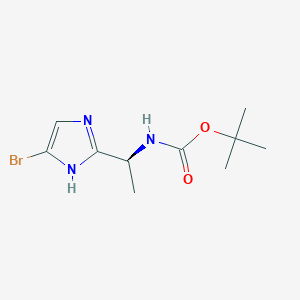
![(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid](/img/structure/B7988888.png)
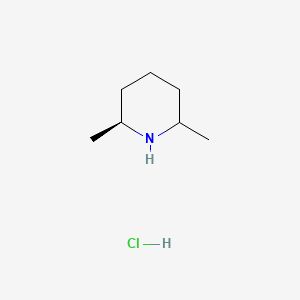
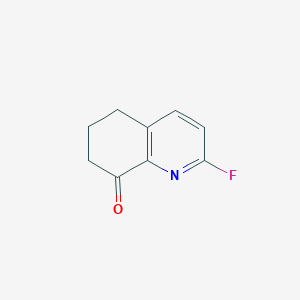
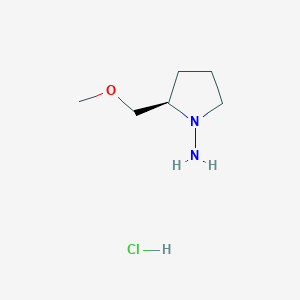
![[(2S)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride](/img/structure/B7988917.png)
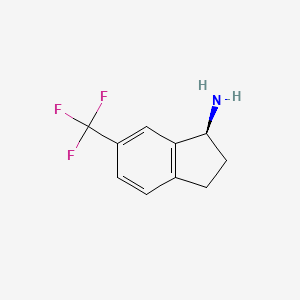
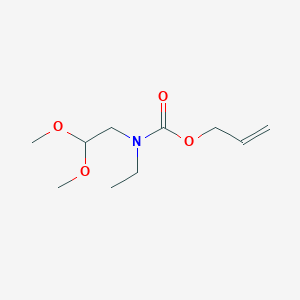
![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7988962.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988970.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7988972.png)
